molecular formula C22H16I6N4O8 B087160 Isophthalamic acid, 5,5'-(tetramethylenebis(carbonylimino))bis(2,4,6-triiodo- CAS No. 13724-24-8

Isophthalamic acid, 5,5'-(tetramethylenebis(carbonylimino))bis(2,4,6-triiodo-

Cat. No. B087160
CAS RN: 13724-24-8
M. Wt: 1225.8 g/mol
InChI Key: ZHDAENNVPWGPNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isophthalamic acid, 5,5'-(tetramethylenebis(carbonylimino))bis(2,4,6-triiodo-) is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as iopamidol, which is a contrast agent used in medical imaging procedures such as X-rays and CT scans.

Mechanism Of Action

The mechanism of action of isophthalamic acid as a contrast agent is based on its ability to absorb X-rays and CT scans. It has a high atomic number and a high density, which makes it an ideal contrast agent. Isophthalamic acid is injected into the body and accumulates in areas of high blood flow, such as the kidneys and liver. This accumulation allows for better visualization of these organs during imaging procedures.

Biochemical And Physiological Effects

Isophthalamic acid has been shown to have minimal biochemical and physiological effects. It is rapidly eliminated from the body through the kidneys and does not accumulate in the body. However, in rare cases, it can cause allergic reactions and kidney damage.

Advantages And Limitations For Lab Experiments

The advantages of using isophthalamic acid in lab experiments include its high solubility in water, low toxicity, and ability to absorb X-rays and CT scans. This makes it an ideal contrast agent for imaging studies. However, its high cost and limited availability can be a limitation for some experiments.

Future Directions

There are several future directions for the use of isophthalamic acid in scientific research. One potential area of research is the development of new contrast agents with improved properties. Another area of research is the study of the mechanism of action of isophthalamic acid in protein folding and protein-protein interactions. Additionally, the use of isophthalamic acid in targeted drug delivery systems is an area of active research. Overall, isophthalamic acid has a wide range of applications in scientific research and is an important compound for the future of medicine and biology.

Synthesis Methods

The synthesis of isophthalamic acid involves the reaction of isophthalic acid with diethylenetriamine to form a diamide intermediate. This intermediate is further reacted with tetramethylene diisocyanate to form the final product, isophthalamic acid, 5,5'-(tetramethylenebis(carbonylimino))bis(2,4,6-triiodo-). The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to obtain a high yield.

Scientific Research Applications

Isophthalamic acid has been extensively used in scientific research due to its unique properties. It is commonly used as a contrast agent in medical imaging procedures such as X-rays and CT scans. In addition, it has been used as a marker for renal function and blood flow. Isophthalamic acid has also been used in the study of protein folding and protein-protein interactions.

properties

CAS RN

13724-24-8

Product Name

Isophthalamic acid, 5,5'-(tetramethylenebis(carbonylimino))bis(2,4,6-triiodo-

Molecular Formula

C22H16I6N4O8

Molecular Weight

1225.8 g/mol

IUPAC Name

3-carbamoyl-5-[[6-(3-carbamoyl-5-carboxy-2,4,6-triiodoanilino)-6-oxohexanoyl]amino]-2,4,6-triiodobenzoic acid

InChI

InChI=1S/C22H16I6N4O8/c23-11-7(19(29)35)13(25)17(15(27)9(11)21(37)38)31-5(33)3-1-2-4-6(34)32-18-14(26)8(20(30)36)12(24)10(16(18)28)22(39)40/h1-4H2,(H2,29,35)(H2,30,36)(H,31,33)(H,32,34)(H,37,38)(H,39,40)

InChI Key

ZHDAENNVPWGPNT-UHFFFAOYSA-N

SMILES

C(CCC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)N)I)CC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)N)I

Canonical SMILES

C(CCC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)N)I)CC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)N)I

Other CAS RN

13724-24-8

synonyms

5,5'-(Adipoyldiimino)bis[2,4,6-triiodo-3-(carbamoyl)benzoic acid]

Origin of Product

United States

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